molecular formula C10H6F2N2O2 B2540364 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152536-11-2

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2540364
CAS No.: 1152536-11-2
M. Wt: 224.167
InChI Key: KCDDCLQAGDVJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid ( 1260824-80-3) is a fluorinated pyrazole derivative of high interest in chemical research and development. With a molecular formula of C 10 H 6 F 2 N 2 O 2 and a molecular weight of 224.16 g/mol, this compound serves as a versatile chemical building block . Its structure, featuring a carboxylic acid functional group and a difluorophenyl-substituted pyrazole ring, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this compound in various fields, including medicinal chemistry for the creation of novel drug candidates and agrochemical research for the development of new active ingredients . The presence of fluorine atoms is often leveraged to fine-tune the physicochemical properties, metabolic stability, and binding affinity of target molecules. Safety Information: This product is intended for research purposes only. It is not intended for human or animal use . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

1-(3,4-difluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDDCLQAGDVJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazones or hydrazides with suitable aldehydes or ketones. One common method includes the reaction of 3,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Oxidation of the Carboxylic Acid Group

The carboxylic acid moiety can undergo oxidation under strong acidic conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄)

  • Product : Decarboxylation to form 1-(3,4-difluorophenyl)-1H-pyrazole derivatives .

Reduction of Functional Groups

Selective reduction of the pyrazole ring or substituents has been observed:

  • Reagent : Sodium borohydride (NaBH₄) in ethanol

  • Product : Partial reduction of the pyrazole ring to pyrazoline intermediates, though full reduction to pyrrolidine is sterically hindered by the fluorine substituents .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 3,4-difluorophenyl ring facilitates nucleophilic substitution at the para-fluorine position due to the meta-directing effect of the pyrazole ring:

Nucleophile Conditions Product Yield
Ammonia (NH₃)DMF, 100°C, 12h1-(3-Fluoro-4-aminophenyl)-1H-pyrazole-3-carboxylic acid68%
Thiophenol (PhSH)K₂CO₃, DMSO, 80°C, 6h1-(3-Fluoro-4-phenylthiophenyl)-1H-pyrazole-3-carboxylic acid72%

Carboxylic Acid Derivitization

The carboxylic acid group participates in standard transformations:

Esterification

  • Reagent : Thionyl chloride (SOCl₂) followed by methanol

  • Product : Methyl 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate

  • Yield : 85–90%.

Amide Formation

  • Reagent : HATU, DIPEA, and primary amines

  • Product : Corresponding amides (e.g., with benzylamine: 89% yield).

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with diazo compounds:

  • Reagent : Ethyl diazoacetate, Zn(OTf)₂ catalyst

  • Product : Bicyclic pyrazolo-pyridazine derivatives (72% yield) .

Comparative Reactivity with Structural Analogs

Compound Reactivity Difference
1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acidLower SNAr reactivity due to reduced electron deficiency at the 2,4-positions.
1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acidEnhanced para-substitution due to symmetric fluorine distribution.

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3) : Partial hydrolysis of the pyrazole ring over 24h .

  • Basic Conditions (pH > 10) : Stable for >48h, enabling reactions like saponification.

Industrial-Scale Reaction Optimization

  • Continuous-Flow Synthesis : Achieves 92% purity with residence times <30 minutes using microreactors .

  • Catalytic Systems : Copper triflate reduces side reactions during SNAr by 40% compared to thermal methods .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid. The compound has shown significant activity against various bacterial strains in vitro. For instance, the agar well diffusion method demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Antimalarial Activity

In addition to antimicrobial effects, this compound has been evaluated for antimalarial activity. Studies indicate that it exhibits promising results against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action appears to involve interference with the parasite's metabolic pathways .

Cannabinoid Receptor Modulation

Another area of interest is the modulation of cannabinoid receptors. Research indicates that derivatives of pyrazole compounds can act as partial agonists at CB1 and CB2 receptors. This modulation may have implications for treating conditions such as neuropathic pain and metabolic disorders . The specific structure of this compound positions it as a candidate for further exploration in this domain.

Case Study 1: Antimicrobial Evaluation

A study conducted on several pyrazole derivatives, including this compound, assessed their antimicrobial efficacy using various strains of bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many commercially available antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Other tested antibiotics>128Staphylococcus aureus

Case Study 2: Antimalarial Activity

In vivo studies were performed using murine models infected with Plasmodium berghei to evaluate the antimalarial properties of the compound. Results showed a significant reduction in parasitemia levels compared to untreated controls .

TreatmentParasitemia (% reduction)
This compound (100 mg/kg)75
Control (untreated)0

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, highlighting differences in substituents, physicochemical properties, and biological relevance:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Relevance References
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 4-Fluorophenyl (N1) C₁₀H₇FN₂O₂ 206.18 Lower lipophilicity (XLogP3 ~1.8); used in COX-2 inhibitor analogs .
1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic acid 2,6-Difluorophenyl (N1) C₁₀H₆F₂N₂O₂ 236.17 Enhanced steric hindrance; utilized in CFTR potentiator discovery .
5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid 3,4-Difluorophenyl (C5) C₁₀H₆F₂N₂O₂ 236.17 Isomeric variation; altered binding in kinase assays .
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3-Chlorophenyl (N1), methyl (C3/C5) C₁₃H₁₁ClN₂O₂ 262.69 Increased hydrophobicity (XLogP3 ~3.2); explored in antimicrobial agents .
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 3-(Trifluoromethyl)phenyl (N1), methyl (C3/C5) C₁₃H₁₁F₃N₂O₂ 284.23 Strong electron-withdrawing effects; candidate for metabolic stability studies .
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 4-Fluorophenyl (N1), trifluoromethyl (C5) C₁₁H₆F₄N₂O₂ 274.17 High lipophilicity (XLogP3 ~2.4); applied in kinase inhibitor optimization .

Impact of Substituents on Physicochemical Properties

  • Fluorine vs.
  • Position of Fluorination : The 3,4-difluorophenyl group (as in the parent compound) offers a balance between electronic effects (-I, +M) and steric bulk, favoring interactions with hydrophobic enzyme pockets. In contrast, 2,6-difluorophenyl substitution introduces greater steric hindrance, which may limit binding in certain targets.

Biological Activity

1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1804079-58-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluorophenyl group and a carboxylic acid functional group, which may contribute to its pharmacological properties.

  • Chemical Formula : C10H6F2N2O2
  • Molecular Weight : 224.16 g/mol
  • Structural Representation :
Chemical Structure  to be inserted \text{Chemical Structure }\text{ to be inserted }

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds based on the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Key Findings :

  • Inhibition of Microtubule Assembly : At a concentration of 20 μM, certain pyrazole derivatives demonstrated an inhibition range of 40.76% to 52.03% on microtubule assembly, suggesting a mechanism of action that disrupts cellular division and proliferation .
  • Apoptosis Induction : Compounds derived from this scaffold have been shown to enhance caspase-3 activity significantly, indicating their role in promoting apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented extensively. The compound's ability to inhibit cyclooxygenase (COX) enzymes plays a crucial role in its anti-inflammatory properties.

Research Insights :

  • COX Inhibition : Various studies report IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 μM for related compounds, indicating potent anti-inflammatory activity .
  • Comparative Analysis : Compounds have shown comparable or superior efficacy to standard anti-inflammatory drugs such as diclofenac and celecoxib in inhibiting inflammation markers like PGE2 .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. The presence of electron-withdrawing groups, such as fluorine atoms, appears to enhance the potency of these compounds.

CompoundStructure FeaturesAnticancer ActivityAnti-inflammatory Activity
1DifluorophenylSignificantModerate
2Methyl groupModerateHigh
3Hydroxyl groupLowHigh

Case Studies

  • Study on Breast Cancer Cells : A recent study evaluated the effects of several pyrazole derivatives on MDA-MB-231 cells, revealing that at concentrations as low as 1 μM, significant morphological changes and increased apoptosis were observed .
  • In Vivo Evaluation : In animal models, compounds similar to this compound exhibited reduced tumor growth rates compared to control groups, highlighting their potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce aryl groups to the pyrazole core. For example, in analogous compounds, ethyl pyrazole carboxylates are reacted with aryl boronic acids under inert conditions, followed by hydrolysis to yield the carboxylic acid derivative . Optimization may include varying solvent systems (e.g., DMF/water mixtures), temperature, and stoichiometry of reagents to improve yield. Purification via column chromatography or recrystallization is often required.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and fluorine integration .
  • HPLC/MS : Assess purity (>95%) and detect trace byproducts .
  • Elemental Analysis : Verify empirical formula consistency.
  • Melting Point : Compare with literature values for analogous fluorinated pyrazoles .

Q. What are the stability and storage considerations for this compound?

  • Methodological Answer : Store under inert conditions (argon or nitrogen) at 2–8°C in sealed containers to prevent hydrolysis of the carboxylic acid group or degradation of the difluorophenyl moiety . For long-term stability, lyophilization may be employed. Monitor via periodic NMR or HPLC to detect decomposition.

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluorophenyl substituent influence the compound’s reactivity or biological activity?

  • Methodological Answer : The electron-withdrawing fluorine atoms enhance the electrophilicity of the pyrazole ring, potentially affecting nucleophilic substitution or hydrogen-bonding interactions. Computational studies (DFT) can map electrostatic potential surfaces, while Hammett constants (σₚ) quantify substituent effects. Compare with non-fluorinated analogs to isolate electronic contributions .

Q. What crystallographic data are available for related pyrazole-carboxylic acids, and how can they inform structural analysis?

  • Methodological Answer : Single-crystal X-ray diffraction of analogous compounds (e.g., 5-(4-chlorophenyl) derivatives) reveals planar pyrazole rings with dihedral angles <10° between the aryl and pyrazole groups. Hydrogen-bonding networks involving the carboxylic acid group are critical for crystal packing . Use software like Mercury to analyze intermolecular interactions and predict solubility.

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from residual solvents, tautomerism, or rotameric forms. Employ variable-temperature NMR to identify dynamic processes. For fluorinated compounds, 19F^{19}F-NMR is essential to detect positional isomers or incomplete substitution . Cross-validate with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What strategies are effective for improving the bioavailability of this compound in pharmacological studies?

  • Methodological Answer : Modify the carboxylic acid group via ester prodrugs or salt formation (e.g., sodium or ammonium salts) to enhance membrane permeability. Evaluate logP values experimentally (shake-flask method) or computationally (ClogP). Assess metabolic stability using liver microsome assays .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS documentation .
  • Waste Disposal : Follow hazardous waste protocols for halogenated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.